molecular formula C17H20ClN3O3 B5608981 1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone

1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone

Cat. No. B5608981
M. Wt: 349.8 g/mol
InChI Key: PXGHHWPPHYMHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPP belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a range of effects on the central nervous system.

Mechanism of Action

1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can lead to a range of effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the central nervous system, including the ability to block the induction of long-term potentiation (LTP) and long-term depression (LTD), which are important processes involved in learning and memory. Additionally, this compound has been shown to have analgesic effects, reducing pain sensation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone in lab experiments is its ability to selectively block the NMDA receptor, allowing researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving 1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone. One area of interest is the development of more selective NMDA receptor antagonists, which could have improved therapeutic potential for a range of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic effects of this compound, which could lead to the development of new pain medications. Finally, there is ongoing research exploring the potential role of NMDA receptor antagonists in the treatment of addiction and other psychiatric disorders.

Synthesis Methods

1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the addition of 2-oxo-1-pyrrolidine acetamide and methyl iodide. This results in the formation of this compound, which can be purified through a series of recrystallization steps.

Scientific Research Applications

1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone has been extensively studied for its potential applications in the field of neuroscience. Specifically, it has been shown to have a range of effects on the NMDA receptor, which is involved in a variety of physiological processes including learning and memory, synaptic plasticity, and pain sensation.

properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-4-[2-(2-oxopyrrolidin-1-yl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-12-9-21(14-5-2-4-13(18)8-14)17(24)11-20(12)16(23)10-19-7-3-6-15(19)22/h2,4-5,8,12H,3,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGHHWPPHYMHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CN2CCCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.